molecular formula C24H21ClN4O2 B11986416 Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate

Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate

Cat. No.: B11986416
M. Wt: 432.9 g/mol
InChI Key: AYCGMPVRBWCDCJ-UHFFFAOYSA-N
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Description

Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a cyanoacetamide derivative under basic conditions to form the pyrido[1,2-a]benzimidazole core. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{1-[(4-bromophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate
  • Ethyl 3-{1-[(4-fluorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate

Uniqueness

Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its bromine or fluorine analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 3-[1-(4-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C24H21ClN4O2/c1-3-31-22(30)13-12-18-15(2)19(14-26)24-28-20-6-4-5-7-21(20)29(24)23(18)27-17-10-8-16(25)9-11-17/h4-11,27H,3,12-13H2,1-2H3

InChI Key

AYCGMPVRBWCDCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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